molecular formula C18H13N5OS2 B2377765 N-(1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide CAS No. 894001-95-7

N-(1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2377765
CAS No.: 894001-95-7
M. Wt: 379.46
InChI Key: PAZKTJLKIITYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule integrates a benzothiazole core, a privileged scaffold in medicinal chemistry, with a pyridazine-pyridine system through a sulfanylacetamide linker. The benzothiazole moiety is a structure of high pharmacological relevance; for instance, structurally similar N-(6-substituted-1,3-benzothiazol-2-yl)acetamide derivatives have demonstrated potent antimicrobial activities in recent studies, showing efficacy against a range of gram-positive and gram-negative bacterial strains . Furthermore, other benzothiazole-containing compounds have been identified as potent inhibitors of various kinases, such as KDR kinase, which is a critical target in cancer research , and the c-Jun NH2-terminal protein kinase (JNK), a pathway investigated for its role in neuroprotective strategies following cerebral ischemia . The presence of the pyridazine ring, a common feature in compounds patented as phosphodiesterase 4 (PDE4) inhibitors , suggests potential for immunology and inflammation research. The compound's multi-heterocyclic architecture, featuring nitrogen and sulfur atoms, makes it a valuable scaffold for probing novel biological mechanisms. It is an essential tool for researchers screening against infectious diseases, investigating kinase signaling pathways, and developing new anti-inflammatory agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5OS2/c24-16(21-18-20-14-3-1-2-4-15(14)26-18)11-25-17-6-5-13(22-23-17)12-7-9-19-10-8-12/h1-10H,11H2,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZKTJLKIITYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C18H13N5OS2
  • CAS Number : 894001-95-7

The structure features a benzothiazole moiety, a pyridazine ring, and a sulfanyl group, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound exhibit antimicrobial activities. For instance, benzothiazole derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis by inhibiting key enzymes involved in the bacterial cell wall synthesis.

Anticancer Potential

Studies have suggested that the compound could also possess anticancer properties. Compounds with similar structures have been evaluated for their cytotoxic effects on various cancer cell lines. In particular, derivatives of benzothiazole have been noted for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation. For example, it has been suggested that similar compounds target DprE1 in Mycobacterium tuberculosis, disrupting cell wall biosynthesis and leading to bacterial death.
  • Receptor Modulation : The interaction with cellular receptors may modulate various signaling pathways. This can influence processes such as apoptosis and cell cycle regulation in cancer cells.

Case Study 1: Antitubercular Activity

A study focused on related benzothiazole derivatives demonstrated promising antitubercular activity, with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The most active compounds showed low cytotoxicity against human HEK-293 cells, indicating a favorable therapeutic window for further development .

Case Study 2: Anticancer Effects

Another study evaluated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis through the activation of caspase pathways while exhibiting minimal toxicity towards normal cells .

Summary of Biological Activities

Activity Type Mechanism References
AntimicrobialEnzyme inhibition (DprE1)
AnticancerApoptosis induction
CytotoxicityLow toxicity in human cells

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Variation :

  • Replacement of pyridazine (target compound) with pyrimidine (QJZ) reduces ring strain but may alter π-π stacking interactions with biological targets.
  • Triazole-containing derivatives (KA series) exhibit superior antimicrobial activity, attributed to the electron-withdrawing substituents on the aryl ring ().

Substituent Impact :

  • Pyridin-4-yl Group : Present in both the target compound and KA series, this group facilitates hydrogen bonding with enzymatic active sites (e.g., PI3K).
  • Fluorine and Methyl Groups : Fluorine in ’s compound enhances lipophilicity and metabolic stability, while methyl groups (e.g., in BZ-IV) improve solubility.

Biological Activity: Antimicrobial Activity: KA derivatives with electron-withdrawing substituents (e.g., -NO₂, -Cl) showed MIC values as low as 12.5 µg/mL against E. coli and S. aureus. The target compound’s pyridazine core may confer similar efficacy but requires experimental validation. Anticancer Potential: BZ-IV and QJZ derivatives demonstrate moderate anticancer activity in preliminary assays, likely due to benzothiazole’s DNA intercalation properties.

Physicochemical and Pharmacokinetic Properties

Property Target Compound QJZ () BZ-IV ()
Molecular Weight ~450 g/mol* 332.39 g/mol 296.36 g/mol
LogP (Predicted) ~2.8 2.5 1.9
Solubility (aq.) Low Moderate High (piperazine moiety)
Metabolic Stability Moderate High (methylsulfanyl) Low

*Estimated based on structural analogs.

Discussion:

  • Piperazine-containing BZ-IV exhibits markedly improved solubility, highlighting the trade-off between lipophilicity and bioavailability.

Binding Mode and Target Engagement

Molecular docking studies of QJZ with PI3K (PDB: 3QJZ) revealed critical interactions:

  • The benzothiazole nitrogen forms a hydrogen bond with Val-882.
  • The pyrimidine ring engages in hydrophobic interactions with Ile-831.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including:

Thioether linkage formation : Reacting a pyridazine sulfhydryl intermediate with a bromoacetamide derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to form the sulfanyl bridge .

Benzothiazole coupling : Introducing the benzothiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .

  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (50–100°C), and stoichiometry (1:1.2 molar ratio of sulfhydryl to bromoacetamide) to maximize yield (>70%) and minimize byproducts. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Identify acetamide protons (δ 2.1–2.3 ppm), pyridazine aromatic protons (δ 8.0–9.0 ppm), and benzothiazole protons (δ 7.5–8.5 ppm). Carbon signals for the thioether (C-S, δ 40–50 ppm) and carbonyl (C=O, δ 170–175 ppm) are critical .
  • HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Expected m/z ≈ 450–470 (exact value depends on substituents) .
  • IR : Validate C=O stretch (~1650 cm⁻¹) and C-S bond (~650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the sulfanyl bridge in nucleophilic substitution reactions?

  • Approach :

DFT Calculations : Use Gaussian or ORCA to compute transition-state energies for sulfanyl group reactions. Focus on Fukui indices to identify nucleophilic/electrophilic sites .

MD Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict reaction pathways. Compare activation barriers for SN2 vs. radical mechanisms .

  • Validation : Correlate computational predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Case Study : If analog A shows IC₅₀ = 1 µM against kinase X, but analog B (with a 4-fluorophenyl substitution) shows no activity:

Structural Analysis : Compare X-ray crystallography or docking studies to assess steric/electronic differences in binding pockets .

Assay Conditions : Re-evaluate buffer pH, ATP concentration, and enzyme purity, which may alter inhibition kinetics .

  • Resolution : Standardize assays (e.g., Eurofins Panlabs protocols) and validate with positive controls (e.g., staurosporine for kinases) .

Q. How can researchers design a structure-activity relationship (SAR) study to optimize this compound’s pharmacokinetic properties?

  • SAR Parameters :

  • Lipophilicity : Introduce methyl/ethoxy groups to the pyridazine ring (logP adjustment via ClogP calculations) .
  • Metabolic Stability : Replace labile groups (e.g., ester → amide) to reduce CYP450 metabolism. Use hepatocyte microsomal assays for half-life quantification .
    • In Vivo Validation : Administer analogs (5 mg/kg IV) in rodent models to measure AUC and bioavailability. Correlate with in vitro permeability (Caco-2 assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.